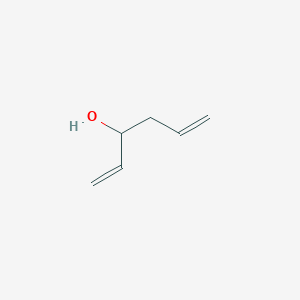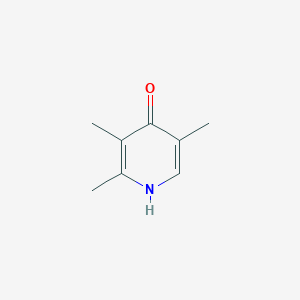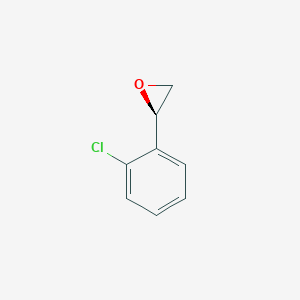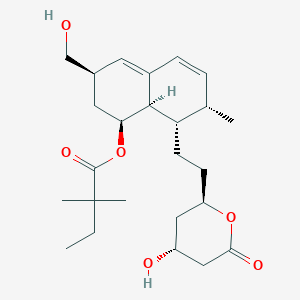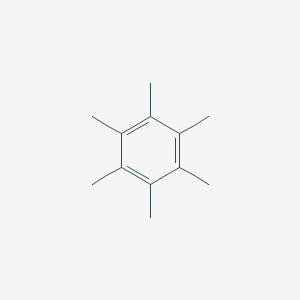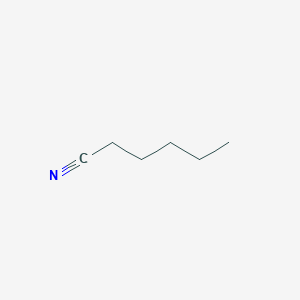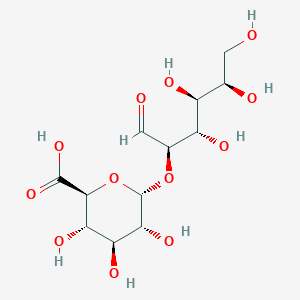
O-Gluur-gal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Gluur-gal is a natural compound that has been found to possess various biological activities. It is a type of flavonoid that is commonly found in plants such as fruits, vegetables, and herbs. The compound has recently gained attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of O-Gluur-gal is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, O-Gluur-gal has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has also been found to activate the Nrf2 pathway, which is responsible for the antioxidant response in the body.
Effets Biochimiques Et Physiologiques
O-Gluur-gal has been found to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to improve cognitive function and memory in animal models. Additionally, O-Gluur-gal has been found to have a protective effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using O-Gluur-gal in lab experiments is its low toxicity profile. The compound has been found to be safe for use in animal models at doses up to 1000 mg/kg. However, one of the limitations of using O-Gluur-gal in lab experiments is its low bioavailability. The compound has a low absorption rate in the body, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of O-Gluur-gal. One area of research is the development of new drug therapies based on the compound's biological activities. Another area of research is the investigation of the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dose and delivery method of O-Gluur-gal for maximum effectiveness in vivo.
Conclusion:
In conclusion, O-Gluur-gal is a natural compound that has gained attention for its potential applications in scientific research. The compound has been found to possess various biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. While there are some limitations to the use of O-Gluur-gal in lab experiments, the compound's low toxicity profile makes it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action and potential applications of O-Gluur-gal.
Méthodes De Synthèse
O-Gluur-gal can be synthesized from various plant sources such as grapes, apples, and onions. The synthesis method involves the extraction of the compound from the plant source using solvents such as ethanol or methanol. The extract is then purified using techniques such as column chromatography or HPLC. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
O-Gluur-gal has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biological activities such as antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These activities make O-Gluur-gal a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
129568-53-2 |
|---|---|
Nom du produit |
O-Gluur-gal |
Formule moléculaire |
C12H20O12 |
Poids moléculaire |
356.28 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3(15)5(16)6(17)4(2-14)23-12-9(20)7(18)8(19)10(24-12)11(21)22/h2-10,12-13,15-20H,1H2,(H,21,22)/t3-,4+,5+,6-,7+,8+,9-,10+,12+/m1/s1 |
Clé InChI |
SYZNAVOGLCTGII-OZURMKAVSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O |
Synonymes |
O-alpha-glucopyranosyluronate-(1-2)-galactose O-GluUr-Gal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



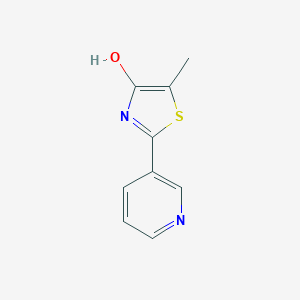
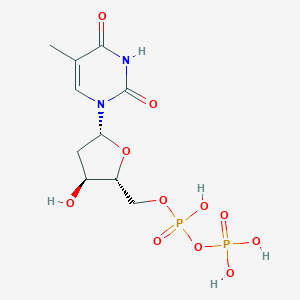
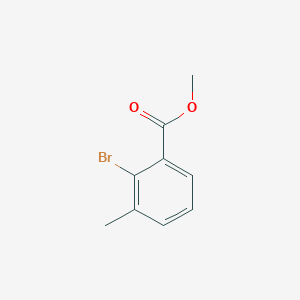
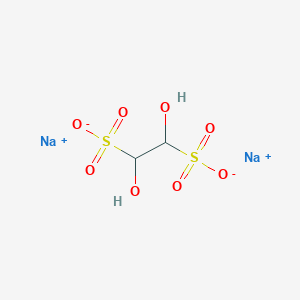
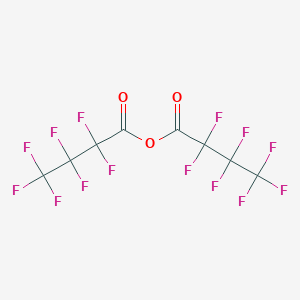
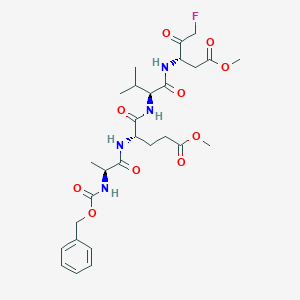
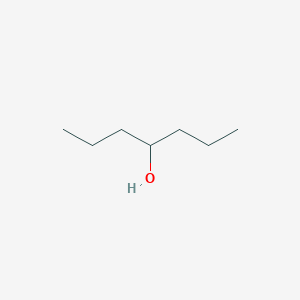
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
